1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate

Catalog No.
S14331993
CAS No.
63679-84-5
M.F
C5H15N3O4S2
M. Wt
245.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfat...

CAS Number

63679-84-5

Product Name

1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate

IUPAC Name

2-aminoethyl N,N'-dimethylcarbamimidothioate;sulfuric acid

Molecular Formula

C5H15N3O4S2

Molecular Weight

245.3 g/mol

InChI

InChI=1S/C5H13N3S.H2O4S/c1-7-5(8-2)9-4-3-6;1-5(2,3)4/h3-4,6H2,1-2H3,(H,7,8);(H2,1,2,3,4)

InChI Key

FMBDHHMAQFRCLO-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)SCCN.OS(=O)(=O)O

1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate, also known as 2-aminoethyl N,N'-dimethylcarbamimidothioate; sulfuric acid, is a chemical compound with the molecular formula C5H15N3O4S2C_5H_{15}N_3O_4S_2 and a molecular weight of 245.32 g/mol. This compound features a unique structure characterized by the presence of an isothiouronium group, which contributes to its distinctive chemical properties and biological activities. The compound is primarily used in various scientific and industrial applications due to its reactivity and ability to form derivatives through

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed with sodium borohydride, yielding thiols or amines.
  • Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, producing new derivatives.

The specific conditions for these reactions often involve acidic or basic environments and controlled temperatures to optimize yield and purity.

The biological activity of 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate has been studied in various contexts. It exhibits antimicrobial properties, particularly against certain bacterial strains. Its mechanism of action may involve interference with cellular processes, although detailed studies are required to elucidate these mechanisms fully. Additionally, it has shown potential in drug discovery efforts aimed at combating infections such as tuberculosis .

The synthesis of 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate typically involves the following steps:

  • Reaction of 2-aminoethanethiol with N,N'-dimethylcarbamimidoyl chloride.
  • Addition of sulfuric acid to the reaction mixture.

This process requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Industrial methods may employ large-scale reactors and advanced purification techniques for bulk production .

The applications of 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate are diverse:

  • Pharmaceuticals: Used in drug formulations for its antimicrobial properties.
  • Research: Employed in biochemical assays and studies related to drug discovery.
  • Industrial Chemistry: Utilized as a reagent in various chemical syntheses.

Its unique properties make it valuable in both academic research and industrial settings.

Interaction studies involving 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate have focused on its effects on microbial cells and potential interactions with other biochemical compounds. These studies aim to understand how the compound affects cellular pathways and its potential as a therapeutic agent against resistant bacterial strains. Further research is needed to explore its interactions comprehensively .

Several compounds share structural similarities with 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate. Here are some comparable compounds:

Compound NameStructureUnique Features
N,N-DimethylthioureaContains thiourea functional groupKnown for its use in organic synthesis
ThiocarbamatesRelated to thiourea but with different substituentsExhibits herbicidal activity
IsothioureasVariants of thiourea with different alkyl groupsUsed in medicinal chemistry for various biological activities

Uniqueness of 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium Sulfate

What sets 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate apart from these compounds is its specific combination of a dimethylamino group and an isothiouronium structure, which enhances its reactivity and biological activity. This unique configuration allows it to participate in specific

Methodological Approaches to Isothiouronium Derivative Synthesis

The synthesis of isothiouronium derivatives typically begins with the alkylation of thiourea or its analogs. For 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate, a two-step process involving (1) the formation of the isothiouronium core and (2) subsequent sulfonation is employed. A critical advancement in this field is the use of isothiouronium salts as intermediates for functional group transformations. For instance, isothiouronium-mediated conversions of carboxylic acids to thioesters have demonstrated high functional group tolerance, avoiding the use of volatile thiols.

In one approach, the reaction of 2-aminoethanethiol with dimethyl sulfate under controlled alkaline conditions generates the isothiouronium cation. The sulfate counterion is introduced via ion exchange or direct sulfonation. Key to this process is the selection of solvents and bases. Acetonitrile, for example, enhances reaction efficiency compared to chloroform or toluene, as it stabilizes intermediates while minimizing side reactions. Triethylamine (NEt₃) and N,N-diisopropylethylamine (DIPEA) are commonly used bases, with DIPEA yielding superior results due to its steric bulk, which reduces unwanted nucleophilic interference.

A representative optimization table from analogous isothiouronium syntheses highlights solvent and base effects on yield:

EntryBaseSolventYield (%)
1NEt₃CHCl₃63
2NEt₃MeCN79
3DIPEAMeCN95

Adapted from isothiouronium-mediated thioester synthesis.

Optimization of Sulfonation and Alkylation Reactions

Sulfonation and alkylation are pivotal in conferring the zwitterionic character of 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate. Indirect sulfonation routes, such as chloromethylation followed by oxidation, have proven effective. For example, chloromethylated polymers can be functionalized with isothiouronium groups, which are subsequently hydrolyzed and oxidized to sulfonic acid derivatives. This method avoids the use of harsh sulfonating agents like chlorosulfonic acid, preserving the integrity of sensitive functional groups.

In the case of 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate, sulfonation is achieved via reaction with sulfuric acid or sulfonic acid derivatives under mild conditions. The alkylation step, involving the introduction of methyl groups at the 1- and 3-positions of the isothiouronium core, requires precise stoichiometric control. Over-alkylation can lead to quaternary ammonium byproducts, while under-alkylation results in incomplete zwitterion formation. Kinetic studies suggest that maintaining a reaction temperature of 40–60°C and a pH of 8–9 optimizes both yield and purity.

Recent work on alkoxy cationic polythiophenes provides insights into the role of alkyl chain length in stabilizing zwitterionic structures. Shorter alkyl chains (e.g., methyl groups) enhance charge-assisted hydrogen bonding (+CAHB), which facilitates sulfate ion pairing and improves crystallinity. This principle is directly applicable to the design of 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate, where the methyl groups’ proximity to the cationic center strengthens intermolecular interactions.

Role of Zwitterionic Character in Crystallization Challenges

The zwitterionic nature of 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate introduces significant crystallization challenges due to competing ionic and hydrogen-bonding interactions. The compound’s structure features a positively charged isothiouronium core and a negatively charged sulfate group, creating a dipole moment that favors amorphous solid formation over ordered crystals.

Studies on zwitterionic liquid crystals reveal that the balance between ionic and hydrophobic interactions dictates phase behavior. For instance, imidazolium-based zwitterions with short alkyl chains exhibit glass transitions rather than crystallization, as ionic domains "freeze" before alkyl chains can align. Similarly, the methyl and aminoethyl groups in 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate disrupt lattice packing, necessitating advanced crystallization techniques such as slow evaporation from polar aprotic solvents (e.g., dimethylformamide) or aqueous-organic mixtures.

Atomic force microscopy (AFM) of related zwitterionic polymers demonstrates that surface free energy (SFE) dispersivity correlates with alkyl chain length and ionic group proximity. For 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate, reduced SFE dispersivity—observed in spin-coated films—suggests that the zwitterionic character promotes homogeneous surface morphology despite crystallization difficulties. This property is advantageous for applications in thin-film electronics, where uniform charge distribution is critical.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

245.05039832 g/mol

Monoisotopic Mass

245.05039832 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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